molecular formula C14H7F5N4 B2842116 1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 339108-59-7

1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No.: B2842116
CAS No.: 339108-59-7
M. Wt: 326.23
InChI Key: QNIOOTUJSBAZQZ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a fluorinated tetraazole derivative characterized by two distinct aromatic substituents:

  • 3,4-Difluorophenyl group at position 1 of the tetraazole ring.
  • 3-(Trifluoromethyl)phenyl group at position 3.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N4/c15-11-5-4-10(7-12(11)16)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOOTUJSBAZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the following steps:

    Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of Fluorinated Phenyl Groups: The difluorophenyl and trifluoromethylphenyl groups are introduced via nucleophilic aromatic substitution reactions, often using fluorinated benzene derivatives and suitable nucleophiles.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large-scale reactors to perform the cyclization and substitution reactions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The fluorinated phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated phenyl oxides, while reduction can produce hydrogenated tetraazole derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes and receptors. The fluorinated phenyl groups enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes or interact with receptors to induce cellular responses.

Comparison with Similar Compounds

Substituent Variation in Tetraazole Derivatives

The following table compares the target compound with structurally analogous molecules, focusing on substituent effects and reported properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 1-(3,4-Difluorophenyl), 5-[3-(trifluoromethyl)phenyl] ~348.25 High lipophilicity; potential antiviral/antimicrobial activity (inferred from analogs)
1-(3-Chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-tetraazole 1-(3-Cl-phenyl), 5-[3-CF₃-phenyl] 324.69 Lower molecular weight; chloro substituent may reduce metabolic stability compared to fluoro groups
1-[3-(Trifluoromethyl)benzyl]-5-[3-(trifluoromethyl)phenyl]-1H-tetraazole 1-(3-CF₃-benzyl), 5-[3-CF₃-phenyl] 372.27 Enhanced lipophilicity due to dual CF₃ groups; used in lab-scale pharmaceutical research
5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetraazole 5-(Cl-CH₂), 1-[3-CF₃-phenyl] 262.62 Reactive chloromethyl group enables further derivatization; intermediate in drug synthesis
1-[3-(Trifluoromethyl)phenyl]-1H-tetraazole-5-thiol 1-[3-CF₃-phenyl], 5-SH 248.21 Thiol group facilitates metal coordination; explored in catalysis

Biological Activity

1-(3,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS No. 339108-59-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H11F5N4C_{17}H_{11}F_5N_4 and a molecular weight of 382.29 g/mol. Its structure features two aromatic rings with multiple fluorine substituents, which are known to influence biological activity through enhanced lipophilicity and metabolic stability.

Research indicates that compounds similar to tetraazoles often exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation.

Anticancer Activity

Studies have shown that tetraazole derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The presence of fluorine atoms in the structure is believed to enhance the binding affinity to target proteins involved in cancer progression.

Antimicrobial Properties

Tetraazole compounds have also exhibited antimicrobial activity. In vitro studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

StudyBiological ActivityResults
Study 1AnticancerShowed IC50 values in the micromolar range against breast and colon cancer cell lines
Study 2AntimicrobialExhibited bacteriostatic effects against E. coli and S. aureus at concentrations of 50 µg/mL
Study 3Enzyme InhibitionInhibited the enzyme dihydrofolate reductase by binding to its active site

Pharmacokinetics

The pharmacokinetic profile of tetraazole derivatives often includes favorable absorption and distribution characteristics due to their lipophilic nature. Preliminary studies suggest that this compound may have a moderate half-life, allowing for sustained biological activity.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial studies indicate low toxicity levels in mammalian cells; however, further investigations are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as 3,4-difluorophenyl hydrazine and 3-(trifluoromethyl)phenyl-substituted nitriles. Reaction optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., ZnCl₂). Purification methods like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensure high purity. Monitoring reaction progress via TLC or HPLC is critical .

Q. How can the purity and structural integrity of the compound be verified post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques : 1^1H/19^{19}F NMR to confirm substituent positions and fluorine environments.
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., 324.69 g/mol) .
  • Elemental analysis : Confirming C, H, N, and F percentages within ±0.3% of theoretical values.
  • HPLC : Purity >95% using a C18 column and acetonitrile/water gradient .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and HPLC. The compound is stable at neutral pH and room temperature but may hydrolyze under strongly acidic/basic conditions or at elevated temperatures (>60°C). Store in inert atmospheres (N₂) at –20°C for long-term stability .

Advanced Research Questions

Q. How do dihedral angles between the tetraazole ring and aryl substituents influence biological activity?

  • Methodological Answer : Conformational analysis via X-ray crystallography or DFT calculations reveals dihedral angles (e.g., 15–30°) that affect binding to biological targets like cytochrome P450 enzymes. Compare bioactivity (IC₅₀) of conformational isomers synthesized via steric hindrance adjustments (e.g., ortho-substituents). Activity correlates with planar conformations enhancing target interaction .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate computational models : Use molecular dynamics simulations to account for solvent effects and protein flexibility.
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics or SPR assays for kinetics.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with cyano) to test model robustness .

Q. How can in silico models predict binding affinity to target enzymes, and how are these validated?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB 3UA9) to predict binding poses.
  • Free-energy perturbation (FEP) : Quantify ΔG binding differences for derivatives.
  • Validation : Compare predicted vs. experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorometric CYP3A4 assays) .

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